![molecular formula C17H22N4O3S2 B4624152 methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step chemical processes. For instance, Dzygiel et al. (2004) studied the synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. This process included reactions like acetylation and detailed analysis using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).

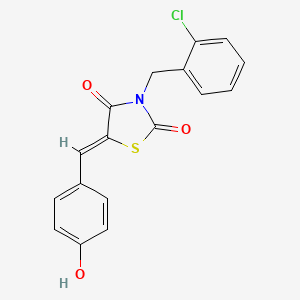

Molecular Structure Analysis

The molecular structure of triazole derivatives reveals interesting characteristics. For example, the crystal and molecular structures of two triazole derivatives were studied by Boechat et al. (2010), highlighting the significance of π-electron density and bond distances in these molecules (Boechat et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of triazole compounds is diverse. Lim et al. (2007) presented the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman Acetates, showcasing various chemical reactions and transformations (Lim et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their practical applications. Such properties are often determined using spectroscopic and crystallographic techniques, as in the studies of Şahin et al. (2014), where they analyzed similar triazole compounds (Şahin et al., 2014).

Chemical Properties Analysis

The chemical properties, like reactivity with other compounds and behavior under different conditions, define the applications of these molecules. The work by Ostapiuk et al. (2015) on the synthesis and anticancer properties of related triazole derivatives illustrates such chemical property investigations (Ostapiuk et al., 2015).

Aplicaciones Científicas De Investigación

Synthetic Methodologies

Research into similar compounds has led to advancements in synthetic methodologies, such as the development of a facile four-component Gewald reaction under organocatalyzed aqueous conditions. This process allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting the potential for creating diverse chemical libraries based on the thiophene core structure (Abaee & Cheraghi, 2013).

Genotoxic and Carcinogenic Potentials

Another aspect of research focuses on the genotoxic and carcinogenic potentials of thiophene derivatives. An assessment using in vitro and in silico methodologies has shown that while thiophene derivatives are a concern due to their presence in pharmaceuticals, agrochemicals, and dyestuffs, specific derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate did not exhibit genotoxic effects in the Ames tests or DNA damage in the Comet assay at tested doses. This underscores the importance of evaluating the safety profiles of such compounds (Lepailleur et al., 2014).

Chemical Transformations and Applications

Further research includes the exploration of chemical transformations that thiophene derivatives can undergo, such as the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, illustrating the compound's versatility in creating heterocyclic compounds with potential biological activities (Sun, Huang, & Ding, 2010). Additionally, the synthetic utility of heteroaromatic azido compounds in preparing triazolo[1,5-a]thieno[3,2-d]pyrimidines further exemplifies the wide range of chemical reactions and products accessible through such molecular frameworks (Westerlund, 1980).

Propiedades

IUPAC Name |

methyl 2-[[2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-4-7-21-14(11-5-6-11)19-20-17(21)25-9-13(22)18-15-12(16(23)24-3)8-10(2)26-15/h8,11H,4-7,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCIOKEOZSHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1SCC(=O)NC2=C(C=C(S2)C)C(=O)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-methylthiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)

![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)

![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)